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Compound of Interest

Compound Name: CP-465022 maleate

Cat. No.: B15616939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth analysis of CP-465022 maleate, a potent and

selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic

acid (AMPA) receptor. We delve into its mechanism of action and its implications for synaptic

plasticity, with a particular focus on long-term potentiation (LTP) and long-term depression

(LTD). This document summarizes key quantitative data, provides detailed experimental

protocols for studying its effects, and visualizes the intricate signaling pathways involved,

including the mTOR and ERK cascades. This guide is intended to be a comprehensive

resource for researchers investigating the therapeutic potential of AMPA receptor modulation in

neurological disorders.

Introduction to CP-465022 Maleate
CP-465022 maleate is a quinazolin-4-one derivative that acts as a highly selective,

noncompetitive antagonist of AMPA receptors.[1] These receptors are ionotropic glutamate

receptors that mediate the majority of fast excitatory synaptic transmission in the central

nervous system.[2] The noncompetitive nature of CP-465022's antagonism means it does not

compete with glutamate for the same binding site, but rather binds to an allosteric site on the

receptor to inhibit its function.[3]
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Property Value

Chemical Name

3-(2-chlorophenyl)-2-[2-[6-

[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-

fluoro-4(3H)-quinazolinone maleate

Molecular Formula C26H24ClFN4O · C4H4O4

Molecular Weight 615.06 g/mol

Solubility Soluble in DMSO

Mechanism of Action and Role in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental

process for learning and memory.[4] Two of the most extensively studied forms of synaptic

plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission

between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic

efficacy.[5] Both LTP and LTD are critically dependent on the function and trafficking of AMPA

receptors.[2]

The induction of LTP is typically associated with the insertion of AMPA receptors into the

postsynaptic membrane, while LTD is associated with their removal.[2] As a potent AMPA

receptor antagonist, CP-465022 is a valuable tool for dissecting the role of these receptors in

synaptic plasticity. While direct studies on the effects of CP-465022 on LTP and LTD are not

extensively published, research on other noncompetitive AMPA receptor antagonists, such as

GYKI 52466 and perampanel, provides significant insights. These studies suggest that at

therapeutically relevant concentrations, these antagonists do not block the induction of LTP but

can modulate its expression.[6][7] This indicates that while the initial signaling cascade for LTP

induction, which is primarily dependent on NMDA receptor activation, remains intact, the

subsequent expression of LTP, which relies on enhanced AMPA receptor function, can be

attenuated.

Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on CP-465022 and

other noncompetitive AMPA receptor antagonists.
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Compound Parameter Value
Species/Prepa
ration

Reference

CP-465022

IC50 vs. Kainate-

induced

response

25 nM
Rat cortical

neurons
[1]

GYKI 52466
Concentration for

LTP attenuation
80 µM

Rat hippocampal

slice
[6]

NBQX

(competitive

antagonist)

Concentration for

LTP attenuation
1 µM

Rat hippocampal

slice
[6]

Perampanel

Effect on Aβ-

induced LTP

impairment

Counteracted

impairment

Aβ oligomers-

injected mice
[7]

Signaling Pathways
The modulation of AMPA receptors by compounds like CP-465022 has downstream effects on

critical intracellular signaling pathways that regulate protein synthesis and gene expression

necessary for the consolidation of synaptic plasticity. Two key pathways are the mammalian

target of rapamycin (mTOR) and the extracellular signal-regulated kinase (ERK) pathways.

mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. In

the context of synaptic plasticity, activation of mTOR is crucial for the synthesis of proteins that

underpin the structural and functional changes associated with late-phase LTP. AMPA receptor

activation can lead to the activation of the mTORC1 complex. Antagonism of AMPA receptors

with compounds like CP-465022 would be expected to inhibit this downstream activation.
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Figure 1: Simplified mTOR signaling pathway in the context of AMPA receptor activation and

its inhibition by CP-465022.
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ERK Signaling Pathway
The ERK pathway is another critical cascade involved in synaptic plasticity and memory

formation. Similar to the mTOR pathway, ERK signaling can be initiated by calcium influx

through glutamate receptors, including AMPA receptors, and leads to the activation of

transcription factors that regulate the expression of genes important for long-lasting synaptic

changes.
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Figure 2: Simplified ERK signaling pathway downstream of AMPA receptor activation and its

inhibition by CP-465022.

Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of CP-
465022 maleate on synaptic plasticity and related signaling pathways.

Electrophysiology: Long-Term Potentiation (LTP)
Induction in Hippocampal Slices
This protocol describes the induction of LTP in the CA1 region of the hippocampus, a standard

model for studying synaptic plasticity.
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Figure 3: Experimental workflow for an LTP electrophysiology experiment with CP-465022.
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Methodology:

Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from adult rodents and

allow them to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

Recording: Transfer a slice to a recording chamber and perfuse with aCSF. Place a

stimulating electrode in the Schaffer collateral pathway and a recording electrode in the

stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials

(fEPSPs).

Baseline Recording: After obtaining a stable baseline response, record fEPSPs for 20-30

minutes at a low frequency (e.g., 0.033 Hz).

Drug Application: Perfuse the slice with aCSF containing the desired concentration of CP-
465022 maleate or vehicle for a predetermined period before LTP induction.

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or

more trains of 100 Hz for 1 second).

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to

assess the magnitude and stability of potentiation.

Data Analysis: Measure the initial slope of the fEPSP and normalize it to the baseline

average. Compare the degree of potentiation between the CP-465022-treated and vehicle-

treated groups.

Western Blotting for mTOR and ERK Pathway Proteins
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the

mTOR and ERK pathways following treatment with CP-465022.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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